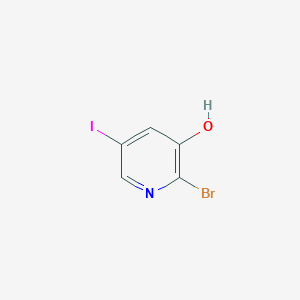

2-Bromo-5-iodopyridin-3-ol

Descripción general

Descripción

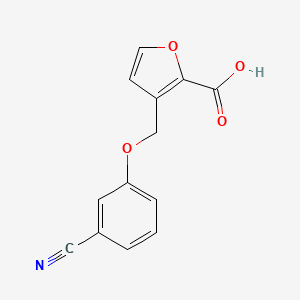

2-Bromo-5-iodopyridin-3-ol is a halogenated heterocycle . It has the empirical formula C5H3BrINO and a molecular weight of 299.89 .

Molecular Structure Analysis

The molecule has a pyridine ring with bromine and iodine substituents at the 2nd and 5th positions, respectively, and a hydroxyl group at the 3rd position . The SMILES string representation is Oc1cc(I)cnc1Br .Physical And Chemical Properties Analysis

2-Bromo-5-iodopyridin-3-ol is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2-Bromo-5-iodopyridin-3-ol serves as a crucial intermediate in the synthesis of various functionalized pyridines. For instance, Bunker et al. (2008) demonstrated the synthesis of 3-amino-5-bromo-2-iodopyridine, showcasing the reactivity of the bromo and iodo substituents on the pyridine ring. This showcases its potential in creating a range of chemically diverse compounds (Bunker et al., 2008).

- Song et al. (2004) illustrated the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine, which is instrumental in creating functionalized pyridines. This highlights its role in synthesizing key intermediates for developing potential pharmaceutical compounds (Song et al., 2004).

Medicinal Chemistry and Pharmaceutical Applications

- The compound has been a building block for the synthesis of pharmaceutical agents. For instance, a study by Wu et al. (2022) explored the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable in medicinal chemistry for creating complex molecular structures (Wu et al., 2022).

- Additionally, research by Rieke and Kim (2011) on the preparation of 5-bromo-2-pyridylzinc iodide, derived from 5-bromo-2-iodopyridine, emphasizes its importance in coupling reactions, a critical process in pharmaceutical synthesis (Rieke & Kim, 2011).

Material Science and Chemical Engineering

- The use of 2-Bromo-5-iodopyridin-3-ol in material science is underscored by its role in creating complex chemical structures. Research by Duan et al. (2004) on the synthesis of 2,4-disubstituted pyridines using halogen dance reactions illustrates this compound's versatility in material science applications (Duan et al., 2004).

Advanced Chemical Synthesis Techniques

- Studies like that by Rivera et al. (2019) have explored the chemoselective Sonogashira reactions with compounds like 4-Bromo-2,3,5-trichloro-6-iodopyridine, indicating the relevance of halogenated pyridines in advanced synthesis methods (Rivera et al., 2019).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . It has a signal word of “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is also classified as a Combustible Solid (Storage Class Code 11) .

Propiedades

IUPAC Name |

2-bromo-5-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBJXACFIJFJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673892 | |

| Record name | 2-Bromo-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-iodopyridin-3-ol | |

CAS RN |

1142191-52-3 | |

| Record name | 2-Bromo-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)

![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)

![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)

![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)